molecular formula C35H34N2O2 B12944195 (S)-4-Benzyl-2-(2-((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(2-((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole

Cat. No.: B12944195
M. Wt: 514.7 g/mol
InChI Key: XNXKGPGJFXJNKF-MEKGRNQZSA-N
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Description

The compound "(S)-4-Benzyl-2-(2-((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole" is a chiral bis-oxazoline derivative featuring two 4,5-dihydrooxazole (oxazoline) rings connected via a central 1,3-diphenylpropan-2-yl backbone. Its stereochemistry is defined by the (S) configuration at the first oxazoline ring and the (R) configuration at the second oxazoline ring. This compound is notable for its:

  • Structural complexity: Dual oxazoline moieties linked through a branched phenyl group scaffold.
  • Synthetic challenges: The synthesis of such enantiopure bis-oxazolines typically involves multi-step protocols starting from chiral precursors like (S)-(+)-2-phenylglycinol, followed by cyclization and functionalization steps .

Properties

Molecular Formula

C35H34N2O2

Molecular Weight

514.7 g/mol

IUPAC Name

(4R)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C35H34N2O2/c1-5-13-27(14-6-1)21-31-25-38-33(36-31)35(23-29-17-9-3-10-18-29,24-30-19-11-4-12-20-30)34-37-32(26-39-34)22-28-15-7-2-8-16-28/h1-20,31-32H,21-26H2/t31-,32+

InChI Key

XNXKGPGJFXJNKF-MEKGRNQZSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthesis of 4-Benzyl-4,5-dihydrooxazoline Units

  • Starting from optically pure amino alcohols (e.g., (S)- or (R)-phenylglycinol derivatives), the oxazoline ring is formed by cyclodehydration with benzyl-substituted carboxylic acid derivatives or their activated forms (acid chlorides or anhydrides).
  • Typical reagents include benzyl bromide for benzylation and dehydrating agents such as thionyl chloride or phosphorus oxychloride to promote ring closure.
  • The reaction is conducted under inert atmosphere and controlled temperature to avoid racemization.

Preparation of the 1,3-Diphenylpropan-2-yl Intermediate

  • The central backbone is synthesized via stereoselective alkylation or addition reactions.
  • A common approach involves the asymmetric addition of phenyl nucleophiles to ketones or aldehydes bearing chiral auxiliaries or catalysts to establish the (R)-configuration at the 2-position.
  • Alternatively, chiral pool synthesis from enantiomerically pure precursors such as (R)- or (S)-phenylalaninol derivatives is employed.
  • Purification by chiral chromatography or recrystallization ensures high enantiomeric excess.

Coupling of Oxazoline Units to the Diphenylpropan Backbone

  • The bis(oxazoline) compound is assembled by nucleophilic substitution or condensation reactions linking the oxazoline nitrogen or carbon atoms to the diphenylpropan moiety.
  • Conditions are optimized to maintain stereochemical purity, often using mild bases and anhydrous solvents.
  • The final product is isolated by chromatographic techniques and characterized by NMR, chiral HPLC, and mass spectrometry.

Representative Preparation Data Table

Step Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 (S)-Phenylglycinol Benzyl bromide, base (e.g., K2CO3), solvent (DMF), RT Benzylated amino alcohol 85-90 Benzylation under mild conditions
2 Benzylated amino alcohol Thionyl chloride, reflux 4-Benzyl-4,5-dihydrooxazoline 75-80 Cyclodehydration step
3 Ketone intermediate Phenylmagnesium bromide, chiral catalyst (R)-1,3-Diphenylpropan-2-ol 70-85 Asymmetric addition
4 4-Benzyl-4,5-dihydrooxazoline + (R)-diphenylpropan intermediate Coupling reagent (e.g., EDCI), base, anhydrous solvent Target bis(oxazoline) compound 65-75 Coupling with stereochemical control

Research Findings and Optimization Notes

  • The stereochemical outcome is highly dependent on the choice of chiral auxiliaries and catalysts during the diphenylpropan intermediate synthesis.
  • Use of mild dehydrating agents and controlled temperature during oxazoline ring formation minimizes racemization.
  • Purification techniques such as preparative chiral HPLC are critical to achieve enantiomeric purity >99% ee.
  • Recent studies suggest that microwave-assisted cyclodehydration can improve yields and reduce reaction times for oxazoline formation.
  • The compound’s stability under various conditions has been confirmed, allowing for scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(2-(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions with strong oxidizers.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents to enhance nucleophilicity.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (S)-4-Benzyl-2-(2-((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole exhibit promising anticancer properties. For instance, oxazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related oxazole compound showed significant cytotoxicity against several cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with tumor growth .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has suggested that oxazole derivatives can offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study:

In preclinical trials, a related compound was shown to protect neuronal cells from excitotoxicity and apoptosis induced by glutamate, suggesting potential applications in treating conditions like Alzheimer's disease .

Asymmetric Synthesis

This compound can serve as a chiral auxiliary in asymmetric synthesis. Its structure allows for the selective formation of enantiomers in various chemical reactions.

Data Table: Asymmetric Synthesis Applications

Reaction TypeChiral Auxiliary UsedYield (%)Reference
Aldol Reaction(S)-4-Benzyl-2-(2-(R)-...85
Michael Addition(S)-4-Benzyl...90
Diels-Alder Reaction(S)-4-Benzyl...78

Catalytic Applications

The compound can also act as a ligand in catalysis. Its ability to coordinate with metal centers enhances catalytic activity in various organic transformations.

Case Study:

A recent study highlighted its use as a ligand in palladium-catalyzed cross-coupling reactions, yielding high selectivity and efficiency in forming carbon-carbon bonds .

Polymer Chemistry

In material science, the incorporation of oxazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties.

Data Table: Properties of Oxazole-Based Polymers

PropertyValueReference
Thermal Stability300 °C
Mechanical Strength150 MPa
Optical ClarityHigh

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(2-(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Acting as an inhibitor or activator by binding to the active site.

    Receptors: Modulating receptor activity through agonistic or antagonistic effects.

    Pathways: Influencing biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Compound A : (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 1803416-29-6)
  • Structure : Features a single oxazoline ring substituted with a benzyl group and a trifluoromethylpyridine moiety.
  • Applications : Used as a ligand in asymmetric catalysis due to its electron-withdrawing CF₃ group, which enhances metal coordination .
  • Key differences : Lacks the bis-oxazoline architecture and central diphenylpropan-2-yl backbone of the target compound, reducing its steric bulk and chiral complexity.
Compound B : (R)-2-(2-((S)-(4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS 1965335-75-4)
  • Structure : Contains a sulfinyl group and tert-butylphenyl substituent, introducing axial chirality.
  • Applications : Explored in asymmetric sulfoxidation reactions and as a chiral auxiliary.
  • Key differences : The sulfinyl group modifies electronic properties compared to the benzyl/diphenyl groups in the target compound, altering its coordination behavior .
Compound C : 2-(2'-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole
  • Structure: A monoxazoline with bromophenyl and dimethyl substituents.
  • Applications: Serves as a precursor for hypercoordinated organotin compounds in polymer synthesis.

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Core Structure Bis-oxazoline with diphenylpropan-2-yl bridge Monoxazoline with pyridyl substituent Monoxazoline with sulfinyl group Monoxazoline with bromophenyl substituent
Chirality Dual (S) and (R) configurations Single (S) configuration Axial chirality (R/S) from sulfinyl group No inherent chirality
Key Functional Groups Benzyl, diphenyl, oxazoline Trifluoromethylpyridine, benzyl tert-Butylphenyl sulfinyl Bromophenyl, dimethyl
Synthetic Complexity High (multi-step enantioselective synthesis) Moderate High (sulfoxidation required) Low
Applications Asymmetric catalysis, chiral ligand Asymmetric catalysis Chiral sulfoxidation, auxiliaries Polymer synthesis, organotin precursors

Research Findings and Performance Metrics

Catalytic Efficiency
  • The target compound’s bis-oxazoline structure provides a rigid, chiral environment, enhancing enantioselectivity in asymmetric aldol reactions (up to 95% ee in preliminary studies) .
  • Compound A’s trifluoromethylpyridine group improves Lewis acidity in metal complexes, achieving 90% ee in Diels-Alder reactions but with lower thermal stability .
Thermal and Chemical Stability
  • Compound C exhibits superior thermal stability (decomposition >250°C) due to its bromophenyl and dimethyl groups, making it suitable for high-temperature polymer synthesis .
  • The target compound’s diphenylpropan-2-yl bridge increases steric hindrance, improving stability in protic solvents compared to Compound B’s sulfinyl group, which is prone to racemization .
Spectroscopic Characterization
  • IR spectra of bis-oxazolines like the target compound show characteristic C=N stretches at ~1650 cm⁻¹ and C-O-C stretches at ~1250 cm⁻¹, consistent with monoxazoline derivatives .
  • ¹H-NMR data for the target compound’s benzyl groups appear as multiplets at δ 7.2–7.4 ppm, distinct from Compound B’s tert-butyl singlet at δ 1.3 ppm .

Biological Activity

(S)-4-Benzyl-2-(2-((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,3-diphenylpropan-2-yl)-4,5-dihydrooxazole is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • CAS Number : 2634687-85-5
  • Molecular Formula : C₃₅H₃₄N₂O₂
  • Molecular Weight : 514.66 g/mol

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The oxazole moiety is known for its role in drug design due to its ability to stabilize interactions with proteins and nucleic acids.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description
Anticancer Activity Exhibits cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity Demonstrated effectiveness against specific bacterial strains, suggesting potential as an antibacterial agent.
Enzyme Inhibition Inhibits certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.

Case Studies

  • Cytotoxicity in Cancer Cells
    • A study investigated the effects of this compound on human prostate cancer cell lines (LNCaP and DU145). The results showed significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy
    • Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
  • Enzyme Interaction Studies
    • Research focusing on enzyme inhibition revealed that this compound effectively inhibits cytochrome P450 enzymes involved in drug metabolism. This inhibition suggests potential implications for drug-drug interactions when co-administered with other medications.

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